N~1~,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine

Description

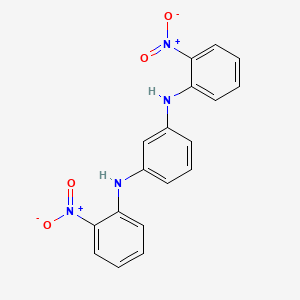

N¹,N³-Bis(2-nitrophenyl)benzene-1,3-diamine is a diamine derivative featuring a central benzene ring substituted with two amino groups at the 1 and 3 positions. Each amino group is further functionalized with a 2-nitrophenyl substituent. This compound is synthesized via nucleophilic aromatic substitution, where m-phenylenediamine reacts with 1-fluoro-2-nitrobenzene in the presence of potassium fluoride (KF) at 170°C, yielding a red crystalline solid with a high purity (78.4% yield) . The nitro groups at the ortho positions of the phenyl rings confer strong electron-withdrawing effects, influencing the compound’s electronic properties and reactivity.

Properties

CAS No. |

651048-09-8 |

|---|---|

Molecular Formula |

C18H14N4O4 |

Molecular Weight |

350.3 g/mol |

IUPAC Name |

1-N,3-N-bis(2-nitrophenyl)benzene-1,3-diamine |

InChI |

InChI=1S/C18H14N4O4/c23-21(24)17-10-3-1-8-15(17)19-13-6-5-7-14(12-13)20-16-9-2-4-11-18(16)22(25)26/h1-12,19-20H |

InChI Key |

UAASZUXZKZPLPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=CC(=CC=C2)NC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2-nitroaniline with 1,3-dibromobenzene under basic conditions. The reaction is carried out in the presence of a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: N1,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine undergoes various types of chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products:

Reduction: N1,N~3~-Bis(2-aminophenyl)benzene-1,3-diamine.

Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound.

Scientific Research Applications

N~1~,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of N1,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine is largely dependent on its chemical structure and the specific application. For instance, in reduction reactions, the nitro groups are reduced to amino groups through the transfer of hydrogen atoms facilitated by a catalyst. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding or other non-covalent interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The table below compares N¹,N³-Bis(2-nitrophenyl)benzene-1,3-diamine with structurally related compounds, emphasizing substituent patterns and functional groups:

Electronic Effects

- Nitro Substituents: The ortho-nitro groups in the target compound create a strong electron-deficient aromatic system, making it reactive toward nucleophilic substitution or reduction reactions.

- Steric Effects : The methyl groups in 2,4,6-Trimethyl-N¹,N³-bis(2-nitrophenyl)benzene-1,3-diamine introduce steric bulk, which may slow reaction kinetics but improve stability in catalytic applications.

Physicochemical Properties

Research Findings and Industrial Relevance

- Its reduced form (N¹,N³-Bis(2-aminophenyl)benzene-1,3-diamine) could act as a tetradentate ligand for metal complexes .

- Material Science : Methyl-substituted derivatives (e.g., 2,4,6-Trimethyl variant ) may improve thermal stability in polymer matrices due to steric protection.

- Comparative Limitations : Unlike sulfonamide-containing analogues , the target compound lacks inherent biological activity but serves as a versatile synthetic intermediate.

Biological Activity

N~1~,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

The presence of nitro groups on the phenyl rings contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to act as an inhibitor or modulator by binding to active sites of enzymes or receptors, thereby altering their activity. This interaction is facilitated by the electron-withdrawing nature of the nitro groups, which enhances the compound's binding affinity to target proteins.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study assessing various diaryl compounds, it was found that derivatives with similar structures displayed potent activity against gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) were evaluated using standardized microbiological assays.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 10 | Staphylococcus aureus |

| Other Derivative | 15 | Escherichia coli |

Cytotoxicity Studies

Cytotoxicity assessments have revealed that this compound can induce apoptosis in cancer cell lines. A study conducted on A549 lung cancer cells indicated a dose-dependent increase in cytotoxicity at concentrations above 50 µg/mL. The compound was effective at reducing cell viability significantly compared to control groups.

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 (Lung Cancer) | 45 |

| HeLa (Cervical Cancer) | 60 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Antitumor Activity : In a study involving various tumor models, administration of the compound resulted in reduced tumor size and improved survival rates in treated animals compared to controls.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects by modulating amyloid precursor protein metabolism in neuronal cell lines, which is crucial for Alzheimer's disease research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.